molecular formula C15H15N3O B8343710 2-Methylbenzoic acid [1-(4-pyridinyl)ethylidene]hydrazide

2-Methylbenzoic acid [1-(4-pyridinyl)ethylidene]hydrazide

Cat. No. B8343710
M. Wt: 253.30 g/mol
InChI Key: IWBLXTMAXUQSCQ-UHFFFAOYSA-N
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Patent
US05011932

Procedure details

A mixture of 3.63 gm (0.03 mole) of 4-acetylpyridine, 4.51 gm (0.03 mole) of o-toluic acid hydrazide and 100 ml of 95% ethanol is refluxed 8 hr. The hot solution is filtered. The filtrate is diluted with water to the cloud point and cooled to room temperature. The mixture is chilled in the refrigerator and the product collected, washed with water, and dried to yield 4.78 gm (63%) of the title compound having a melting point of 187.4° C.
Quantity
3.63 g
Type
reactant
Reaction Step One
Quantity
4.51 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
63%

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:9]=[CH:8][N:7]=[CH:6][CH:5]=1)(=O)[CH3:2].[C:10]1([CH3:20])[C:11]([C:16]([NH:18][NH2:19])=[O:17])=[CH:12][CH:13]=[CH:14][CH:15]=1>C(O)C>[N:7]1[CH:8]=[CH:9][C:4]([C:1](=[N:19][NH:18][C:16](=[O:17])[C:11]2[CH:12]=[CH:13][CH:14]=[CH:15][C:10]=2[CH3:20])[CH3:2])=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
3.63 g
Type
reactant
Smiles
C(C)(=O)C1=CC=NC=C1
Name
Quantity
4.51 g
Type
reactant
Smiles
C=1(C(=CC=CC1)C(=O)NN)C
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed 8 hr
Duration
8 h
FILTRATION
Type
FILTRATION
Details
The hot solution is filtered
ADDITION
Type
ADDITION
Details
The filtrate is diluted with water to the cloud point
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is chilled in the refrigerator
CUSTOM
Type
CUSTOM
Details
the product collected
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
N1=CC=C(C=C1)C(C)=NNC(C1=C(C=CC=C1)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.78 g
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 62.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.